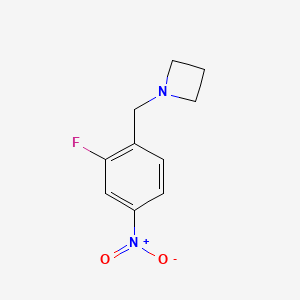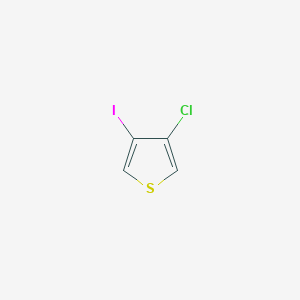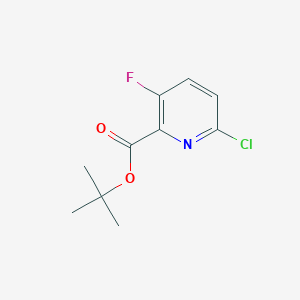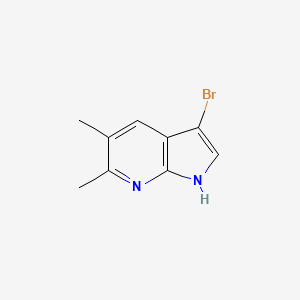![molecular formula C16H17N3O5 B13669776 Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate](/img/structure/B13669776.png)
Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD34789627 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial settings.
Méthodes De Préparation
The preparation of MFCD34789627 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form, which is prepared through a series of reactions involving specific reagents and conditions . The preparation method is designed to be simple and suitable for industrial-scale production, ensuring good solubility and stability of the final product .
Analyse Des Réactions Chimiques
MFCD34789627 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
MFCD34789627 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, MFCD34789627 is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. Industrially, the compound is used in the production of various materials and chemicals .
Mécanisme D'action
The mechanism of action of MFCD34789627 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can lead to changes in the activity of these targets, resulting in various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
MFCD34789627 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. For instance, compounds with triazolo ring structures or methanesulfonate groups may exhibit similar properties. MFCD34789627 stands out due to its specific reactivity and stability under various conditions .
Propriétés
Formule moléculaire |
C16H17N3O5 |
|---|---|
Poids moléculaire |
331.32 g/mol |
Nom IUPAC |
ethyl 2-[2-oxo-4-(phenylmethoxycarbonylamino)pyrimidin-1-yl]acetate |
InChI |
InChI=1S/C16H17N3O5/c1-2-23-14(20)10-19-9-8-13(17-15(19)21)18-16(22)24-11-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,17,18,21,22) |
Clé InChI |
LENGERUNJBMNNN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C=CC(=NC1=O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


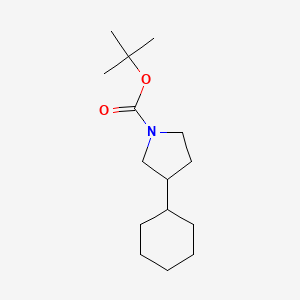
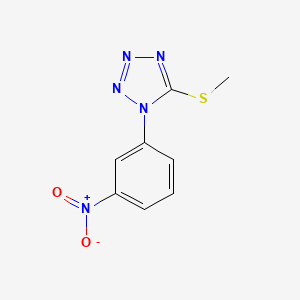




![6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13669757.png)
